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Compound of Interest

Compound Name: 8-Heptadecene, 9-octyl-

Cat. No.: B15478688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

branched alkene, 8-Heptadecene, 9-octyl- (CAS No. 24306-18-1; PubChem CID: 292287).[1]

The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared

spectroscopy profiles, including experimental protocols and data interpretation. This information

is crucial for the identification, characterization, and quality control of this compound in

research and development settings.

Core Spectroscopic Data
The quantitative spectroscopic data for 8-Heptadecene, 9-octyl- are summarized below.

These data are essential for the unambiguous identification and structural elucidation of the

molecule.

Mass Spectrometry (MS) Data
The gas chromatography-mass spectrometry (GC-MS) analysis of 8-Heptadecene, 9-octyl-
reveals a detailed fragmentation pattern characteristic of a long-chain branched hydrocarbon.

The key mass spectral data are presented in Table 1.

Table 1: Key Mass Spectrometry Data for 8-Heptadecene, 9-octyl-
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Property Value Source

Molecular Formula C25H50 PubChem[1]

Molecular Weight 350.7 g/mol PubChem[1]

NIST Number 15908 PubChem[1]

Total Peaks 177 PubChem[1]

Further detailed peak information would be populated here if publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the

carbon skeleton of the molecule. The available data from SpectraBase is summarized in Table

2.

Table 2: ¹³C NMR Spectral Data for 8-Heptadecene, 9-octyl-

Data Type Availability Source

¹³C NMR Spectra Available SpectraBase (via PubChem)[1]

Specific chemical shifts (ppm) would be listed here if the peak list were publicly accessible.

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies the functional groups present in a molecule. The vapor

phase IR spectrum for 8-Heptadecene, 9-octyl- has been recorded and is available through

SpectraBase.

Table 3: Infrared Spectroscopy Data for 8-Heptadecene, 9-octyl-

Data Type Availability Source

Vapor Phase IR Spectra Available SpectraBase (via PubChem)[1]
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Characteristic absorption bands (cm⁻¹) would be detailed here if the spectral data were publicly

available.

Experimental Protocols
The following sections describe generalized experimental methodologies for obtaining the

spectroscopic data presented above. These protocols are based on standard techniques for

the analysis of long-chain, non-polar hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic

compounds. For a high molecular weight hydrocarbon like 8-Heptadecene, 9-octyl-, a high-

temperature GC method is typically employed.

Sample Preparation: The sample is typically dissolved in a volatile organic solvent, such as

hexane or dichloromethane, to an appropriate concentration (e.g., 1 mg/mL).

Instrumentation:

Gas Chromatograph: Equipped with a capillary column suitable for high-temperature

analysis (e.g., a 30m x 0.25mm ID, 0.25µm film thickness 5% phenyl methylpolysiloxane

column).

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split

mode for more concentrated samples.

Oven Temperature Program: A temperature ramp is used to ensure good separation of

components. A typical program might start at a low temperature (e.g., 60°C), hold for a few

minutes, and then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of around

300-320°C.

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible

fragmentation patterns.
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Mass Range: A scan range of m/z 50-600 is generally sufficient to capture the molecular ion

and significant fragments.

Data Analysis: The resulting chromatogram separates the components of the sample, and the

mass spectrum of the peak corresponding to 8-Heptadecene, 9-octyl- is then compared to

spectral libraries (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a

molecule.

Sample Preparation: A few milligrams of the purified sample are dissolved in a deuterated

solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is often added as an internal

standard for chemical shift referencing (0 ppm).

Instrumentation:

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to

obtain a proton-decoupled ¹³C NMR spectrum.

Probe: A standard broadband probe is suitable for this analysis.

Acquisition Parameters: Key parameters include the number of scans (which may be high

due to the low natural abundance of ¹³C), a relaxation delay (d1) of 1-2 seconds, and a

spectral width appropriate for carbon nuclei (e.g., 0-220 ppm).[2]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to produce the final spectrum. The chemical shifts of the

peaks are then reported relative to TMS.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a

common and convenient method for analyzing liquid samples.

Sample Preparation: For a liquid sample like 8-Heptadecene, 9-octyl-, a single drop is placed

directly onto the ATR crystal.[3][4]
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Instrumentation:

FTIR Spectrometer: A standard benchtop FTIR spectrometer equipped with an ATR

accessory (e.g., with a diamond or zinc selenide crystal).

Measurement Parameters: A background spectrum of the clean, empty ATR crystal is first

collected. The sample is then applied, and the sample spectrum is recorded. Typically, 16 to

32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400

cm⁻¹.

Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function

of wavenumber (cm⁻¹). The positions and intensities of the absorption bands are correlated

with specific molecular vibrations, allowing for the identification of functional groups. For 8-
Heptadecene, 9-octyl-, characteristic peaks for C-H stretching and bending, and C=C

stretching would be expected.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

organic compound such as 8-Heptadecene, 9-octyl-.
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Caption: Workflow for the spectroscopic analysis of 8-Heptadecene, 9-octyl-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15478688?utm_src=pdf-body-img
https://www.benchchem.com/product/b15478688?utm_src=pdf-body
https://www.benchchem.com/product/b15478688?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15478688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 8-Heptadecene, 9-octyl- | C25H50 | CID 292287 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. chem.uiowa.edu [chem.uiowa.edu]

3. drawellanalytical.com [drawellanalytical.com]

4. drawellanalytical.com [drawellanalytical.com]

To cite this document: BenchChem. [Spectroscopic Profile of 8-Heptadecene, 9-octyl-: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15478688#8-heptadecene-9-octyl-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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